6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid
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Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Additionally, regioselective metalations at positions 3 or 8 can be achieved using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitutions at the chloro position can be performed using different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: Grignard reagents and bases like TMP2Zn·MgCl2·2LiCl.
Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness: 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid is unique due to its specific substitution pattern and potential biological activities. Its fused bicyclic structure and the presence of a carboxylic acid group make it a versatile scaffold for further functionalization and drug development .
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
InChI Key |
VGZKOSCEFOBCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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